![molecular formula C40H42N12O10S2-2 B1259925 4,4'-Bis({4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl}amino)stilbene-2,2'-disulfonate](/img/structure/B1259925.png)

4,4'-Bis({4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl}amino)stilbene-2,2'-disulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

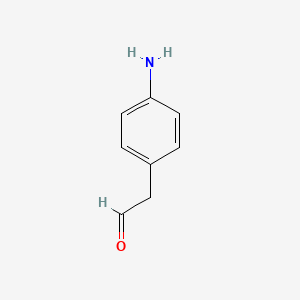

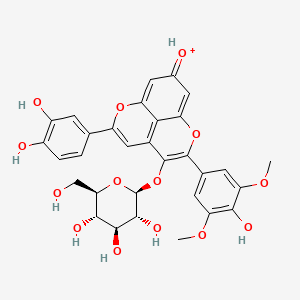

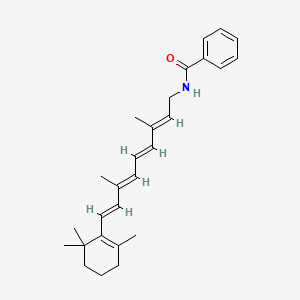

4,4'-bis({4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl}amino)stilbene-2,2'-disulfonate is an arenesulfonate arising from deprotonation of the sulfo groups of 4,4'-bis({4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl}amino)stilbene-2,2'-disulfonic acid. It is a conjugate base of a 4,4'-bis({4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl}amino)stilbene-2,2'-disulfonic acid. It derives from a hydride of a stilbene.

Applications De Recherche Scientifique

Chemiluminescence and Kinetic Studies

This chemical has been extensively studied for its chemiluminescence properties. The reaction of bis(2,4,6-trichlorophenyl)oxalate (TCPO) with hydrogen peroxide in the presence of this compound as a fluorescent brightener was evaluated, focusing on the impact of various factors like concentration, catalyst type, and temperature on chemiluminescence. Kinetic parameters were appraised from intensity-time plots, providing valuable insights for analytical applications (Shamsipur et al., 2013).

Fluorescent Brightening Agents

This compound is widely used as a fluorescent brightening agent. Studies have explored its application on cotton and nylon fibers, demonstrating excellent brightening effects. The synthesis process of derivatives of this compound and their application as brighteners were detailed, highlighting their significant role in textile industry (Modi, 1993).

Photochemical and Biological Degradation

Research has also delved into the photochemical and biological degradation of water-soluble fluorescent whitening agents, including this compound. The study focused on understanding the degradation process under various conditions, which is crucial for environmental impact assessments (Guglielmetti, 1975).

Synthesis and Characterization

The synthesis and characterization of symmetrically substituted derivatives of this compound as fluorescent brighteners were investigated. Techniques like NMR and FT-IR spectroscopy were used to characterize these compounds, which are important for the development of new materials with improved properties (Hussain et al., 2010).

Analytical Applications

Studies have developed methods for the determination of this compound in laundry detergents and surface waters. Techniques like solid-phase extraction and ion-pair high-performance liquid chromatography were employed, indicating its relevance in environmental monitoring and industrial quality control (Shu & Ding, 2005).

Anticancer Research

Recent studies have explored the potential anticancer effects of stilbene derivatives, including this compound. The focus is on understanding the mechanism of action against cancer cells, which could pave the way for the development of new anticancer drugs (Rashid et al., 2020).

Propriétés

Formule moléculaire |

C40H42N12O10S2-2 |

|---|---|

Poids moléculaire |

915 g/mol |

Nom IUPAC |

5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C40H44N12O10S2/c53-21-17-51(18-22-54)39-47-35(41-29-7-3-1-4-8-29)45-37(49-39)43-31-15-13-27(33(25-31)63(57,58)59)11-12-28-14-16-32(26-34(28)64(60,61)62)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52(19-23-55)20-24-56/h1-16,25-26,53-56H,17-24H2,(H,57,58,59)(H,60,61,62)(H2,41,43,45,47,49)(H2,42,44,46,48,50)/p-2/b12-11+ |

Clé InChI |

CNGYZEMWVAWWOB-VAWYXSNFSA-L |

SMILES isomérique |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-] |

SMILES canonique |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-] |

Synonymes |

2,2'-stilbenedisulfonic acid, 4,4'-bis((4-anilino-6-(bis(2-hydroxyethyl)amino)-s-triazin-2-yl)amino)- 4,4'-bis((4-anilino-6-(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulfonic acid 4,4'-bis(2-anilino-4-(bis(hydroxyethyl)amino)-s-triazin-6-ylamino)-2,2'-stilbenedisulfonic acid benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)- C.I. Fluorescent Brightening Agent 28 calcofluor white calcofluor white M 2R calcofluor white M2R calcofluor white ST ci fluorescent brightening agent 28 fluorescent brightener 28 free acid Tinopal LPW |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(4R)-4-[(3R,5R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B1259849.png)

![N-[[(1R,2S,10R,13R)-16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]-2-oxopropanamide](/img/structure/B1259854.png)

![4-methoxy-N-[[4-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]phenyl]methyl]benzenesulfonamide](/img/structure/B1259865.png)

![4-(5-Chloro-2-oxo-3(2h)-benzo[d]thiazolyl)acetyl-1-piperazinesulfonic acid](/img/structure/B1259866.png)